

Validating the Synthesis of 4-Hydroxyquinoline: A Spectral Data Comparison Guide

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Compound of Interest		
Compound Name:	Diethyl ethoxymethylenemalonate	
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For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a comprehensive comparison of spectral data for the validation of 4-hydroxyquinoline synthesis, focusing on two common synthetic routes: the Conrad-Limpach and Gould-Jacobs reactions. By presenting detailed experimental protocols and comparative spectral data of the final product, starting materials, key intermediates, and potential byproducts, this guide serves as a practical resource for the verification of synthesis outcomes.

Comparison of Synthetic Routes

The synthesis of 4-hydroxyquinoline can be effectively achieved through several methods, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most established. The Conrad-Limpach reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1] In contrast, the Gould-Jacobs reaction utilizes an aniline and **diethyl ethoxymethylenemalonate**, proceeding through an intermediate which is then cyclized, hydrolyzed, and decarboxylated to yield 4-hydroxyquinoline.[2][3]

Experimental Protocols

Detailed methodologies for both syntheses are crucial for reproducibility and for understanding potential deviations that might be reflected in the spectral data.



Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline[4]

Step 1: Formation of Ethyl 3-Anilinocrotonate (Intermediate)

- In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
- Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.
- Heat the mixture to reflux and utilize a Dean-Stark apparatus to remove the water generated during the condensation.
- Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure with a rotary evaporator to yield the crude βaminoacrylate intermediate.

Step 2: Thermal Cyclization to 4-Hydroxyquinoline

- Place the crude intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.
- Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 10-20 mL per gram of intermediate).
- Heat the mixture with stirring to 250-260 °C and maintain this temperature for 30-60 minutes.
- Monitor the cyclization progress by TLC.
- Once the reaction is complete, let the mixture cool to room temperature.
- Collect the precipitated solid product by vacuum filtration and wash with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the high-boiling solvent.



 The crude 4-hydroxyquinoline can be further purified by recrystallization from ethanol or acetic acid.

Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline[5][6]

Step 1: Formation of Diethyl 2-(Anilinomethylene)malonate (Intermediate)

- In a round-bottom flask, mix aniline (1.0 equivalent) and **diethyl ethoxymethylenemalonate** (1.0-1.2 equivalents).
- Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the intermediate by TLC.
- Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

- Dissolve the intermediate in a high-boiling solvent like diphenyl ether (5-10 mL per gram of intermediate) in a flask fitted with a reflux condenser.
- Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
- Cool the reaction mixture to room temperature to allow the 4-hydroxy-3carboethoxyquinoline to precipitate. The addition of a non-polar solvent like cyclohexane can aid precipitation.

Step 3: Saponification

- Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).
- Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.
- Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4hydroxyquinoline-3-carboxylic acid.
- Collect the solid by filtration, wash with cold water, and dry.



Step 4: Decarboxylation

- Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
- Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
- The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Spectral Data for Validation

The following tables summarize the key spectral data for 4-hydroxyquinoline and the relevant compounds in its synthesis, providing a basis for comparison and validation.

Table 1: Spectral Data for 4-Hydroxyquinoline and its Precursors/Byproducts in the Conrad-Limpach Synthesis.



Compound	1H NMR (δ, ppm)	13C NMR (δ, ppm)	IR (cm-1)	Mass Spec (m/z)
4- Hydroxyquinoline	11.91 (s, 1H), 8.17 (d, 1H), 7.97 (d, 1H), 7.68 (t, 1H), 7.61 (d, 1H), 7.36 (t, 1H), 6.12 (d, 1H) [4]	177.4, 146.1, 140.6, 132.2, 125.3, 125.1, 123.5, 118.5, 110.3	~3400-2500 (br, O-H, N-H), ~1640 (C=O), ~1600, 1500 (aromatic C=C)	145 (M+)
Aniline	7.18 (t, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.61 (br s, 2H)[5]	146.6, 129.3, 118.6, 115.1[6]	~3430, 3350 (N-H stretch), ~1620 (N-H bend), ~1600, 1500 (aromatic C=C)	93 (M+)[8]
Ethyl Acetoacetate	4.20 (q, 2H), 3.46 (s, 2H), 2.28 (s, 3H), 1.29 (t, 3H)[9]	200.8, 167.2, 61.4, 50.2, 30.2, 14.1[9]	~1745 (C=O, ester), ~1720 (C=O, keto)[10] [11]	130 (M+)[12]
Ethyl 3- aminocrotonate	4.45 (s, 1H), 4.02 (q, 2H), 1.87 (s, 3H), 1.20 (t, 3H) [8]	169.5, 159.2, 83.1, 57.9, 20.3, 14.8	~3400, 3300 (N- H), ~1660 (C=O), ~1610 (C=C)[13]	129 (M+)[14]
2- Hydroxyquinoline	Exists as 2(1H)- quinolone tautomer.	See 2(1H)- quinolone.	~3400-2500 (br, N-H), ~1660 (C=O)[13]	145 (M+)

Table 2: Spectral Data for 4-Hydroxyquinoline and its Precursors/Byproducts in the Gould-Jacobs Synthesis.



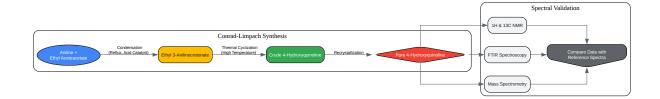
Compound	1H NMR (δ, ppm)	13C NMR (δ, ppm)	IR (cm-1)	Mass Spec (m/z)
4- Hydroxyquinoline	11.91 (s, 1H), 8.17 (d, 1H), 7.97 (d, 1H), 7.68 (t, 1H), 7.61 (d, 1H), 7.36 (t, 1H), 6.12 (d, 1H) [4]	177.4, 146.1, 140.6, 132.2, 125.3, 125.1, 123.5, 118.5, 110.3	~3400-2500 (br, O-H, N-H), ~1640 (C=O), ~1600, 1500 (aromatic C=C)	145 (M+)
Aniline	7.18 (t, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.61 (br s, 2H)[5]	146.6, 129.3, 118.6, 115.1[6]	~3430, 3350 (N-H stretch), ~1620 (N-H bend), ~1600, 1500 (aromatic C=C)	93 (M+)[8]
Diethyl Malonate	4.20 (q, 4H), 3.39 (s, 2H), 1.27 (t, 6H)[9][15]	166.8, 61.5, 41.5, 14.0[16] [17]	~1735 (C=O, ester)[18][19]	160 (M+)[12][20] [21]
Diethyl 2- (anilinomethylen e)malonate	8.65 (d, 1H), 7.99 (d, 1H), 7.80 (t, 1H), 7.72 (t, 1H), 4.39 (m, 4H), 1.38 (m, 6H)	168.1, 164.3, 149.2, 139.1, 129.1, 124.6, 116.9, 92.3, 60.4, 14.4	~3250 (N-H), ~1700, 1650 (C=O), ~1600 (C=C)	249 (M+)
4- Hydroxyquinoline -3-carboxylic acid	8.85 (s, 1H), 8.20 (d, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 7.40 (t, 1H)[22]	177.1, 167.9, 140.2, 138.9, 133.1, 126.2, 125.4, 119.3, 118.9, 108.9[6]	~3400-2500 (br, O-H), ~1720 (C=O, acid), ~1650 (C=O, quinolone)	189 (M+)[6]
2,4- Dihydroxyquinoli ne	Exists as tautomers.	Complex due to tautomerism.	~3400-2500 (br, O-H, N-H), ~1650 (C=O)	161 (M+)

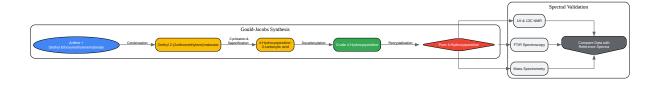


Note: Spectral data can vary slightly depending on the solvent, concentration, and instrument used. The data presented here are typical values.

Visualization of Synthesis and Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and subsequent spectral validation for both the Conrad-Limpach and Gould-Jacobs methods.





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